Estearato de aluminio

Descripción general

Descripción

Triestéarato de aluminio: es un polvo blanco, ceroso que se clasifica como un jabón metálico. Se forma mediante la reacción del ácido esteárico con sales de aluminio. Este compuesto es conocido por sus excelentes propiedades gelificantes, espesantes e hidrófugas. Se utiliza ampliamente en diversas industrias, incluidos cosméticos, productos farmacéuticos y plásticos.

Aplicaciones Científicas De Investigación

Química: El triestéarato de aluminio se utiliza como espesante y estabilizador en diversas formulaciones químicas. También se utiliza como lubricante y agente de liberación en la industria del plástico .

Biología: En la investigación biológica, el triestéarato de aluminio se utiliza como agente dispersante en la preparación de microesferas para sistemas de administración de fármacos. Ayuda a controlar las características de liberación de los fármacos de las microesferas .

Medicina: El triestéarato de aluminio se utiliza en la formulación de cremas y ungüentos tópicos debido a sus excelentes propiedades espesantes y estabilizantes. También se utiliza en la preparación de formulaciones de liberación controlada de fármacos .

Industria: En el sector industrial, el triestéarato de aluminio se utiliza como agente impermeabilizante para tejidos, agente espesante para aceites lubricantes y agente antisedimentación en pinturas .

Mecanismo De Acción

El mecanismo de acción del triestéarato de aluminio implica su capacidad para formar geles y estructuras espesadas. Esto se debe a su estructura molecular, que le permite interactuar con otras moléculas y formar complejos estables. En los sistemas de administración de fármacos, el triestéarato de aluminio actúa como agente dispersante, controlando la liberación de fármacos mediante la formación de una matriz que encapsula las moléculas del fármaco .

Safety and Hazards

Aluminium stearate is generally safe for use, but extensive usage may result in aluminum accumulation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

It is known that Aluminium stearate has a hydrophobic nature, ability to form gels, and function as a stabilizing agent . These properties make it versatile and widely used in various industries .

Cellular Effects

It is used in the pharmaceutical industry as a lubricant in tablet production . It ensures that the tablet does not stick to the machinery during the compression process, thus ensuring smooth production operations .

Molecular Mechanism

It is known that Aluminium stearate has a hydrophobic nature and the ability to form gels . These properties suggest that it may interact with biomolecules in a non-specific manner, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

Its water-repellent properties make it suitable for coating certain types of medication to ensure they are moisture-resistant, thereby prolonging their shelf-life .

Metabolic Pathways

Given its widespread use in various industries, it is likely that Aluminium stearate interacts with a variety of enzymes and cofactors .

Transport and Distribution

Given its hydrophobic nature, it is likely that Aluminium stearate interacts with various transporters and binding proteins .

Subcellular Localization

Given its hydrophobic nature and ability to form gels, it is likely that Aluminium stearate localizes to various compartments or organelles within the cell .

Métodos De Preparación

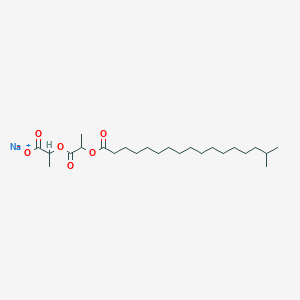

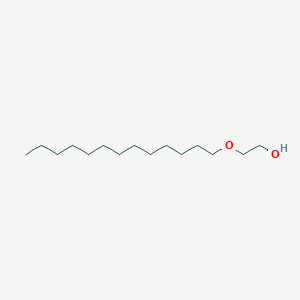

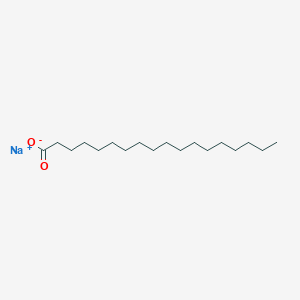

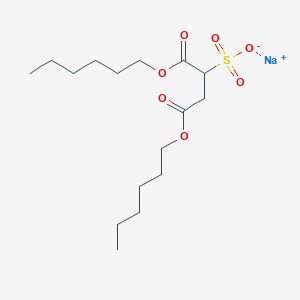

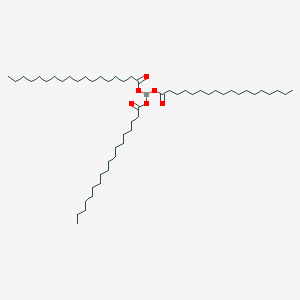

Rutas sintéticas y condiciones de reacción: El triestéarato de aluminio se sintetiza típicamente mediante el método de precipitación. Esto implica la saponificación del ácido esteárico con hidróxido de sodio para formar estearato de sodio, que luego se hace reaccionar con sulfato de aluminio para producir triestéarato de aluminio. Las condiciones de reacción incluyen calentar y fundir el ácido esteárico, seguido de la saponificación con una solución de hidróxido de sodio y, finalmente, la doble descomposición con sulfato de aluminio .

Métodos de producción industrial: En entornos industriales, el triestéarato de aluminio se produce agregando isopropóxido de aluminio al ácido esteárico en piridina anhidra, lo que induce la precipitación del complejo de piridina. La piridina se elimina luego al vacío para obtener triestéarato de aluminio .

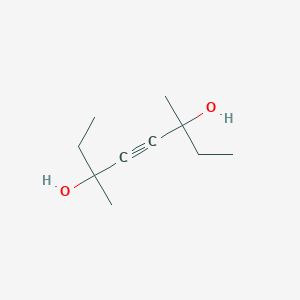

Análisis De Reacciones Químicas

Tipos de reacciones: El triestéarato de aluminio experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar óxido de aluminio y ácido esteárico.

Reducción: Puede reducirse para formar aluminio metálico y ácido esteárico.

Sustitución: Puede sufrir reacciones de sustitución con otras sales metálicas para formar diferentes estearatos metálicos.

Reactivos y condiciones comunes:

Oxidación: Requiere agentes oxidantes como oxígeno o peróxido de hidrógeno.

Reducción: Requiere agentes reductores como hidrógeno gaseoso o hidruro de litio y aluminio.

Sustitución: Implica reaccionar con otras sales metálicas en condiciones controladas de temperatura y presión.

Principales productos formados:

Oxidación: Óxido de aluminio y ácido esteárico.

Reducción: Aluminio metálico y ácido esteárico.

Sustitución: Diferentes estearatos metálicos, dependiendo de la sal metálica reaccionante.

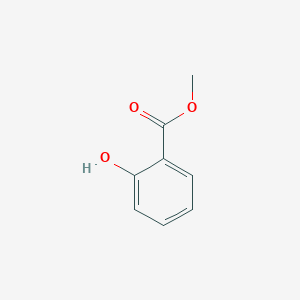

Comparación Con Compuestos Similares

Compuestos similares:

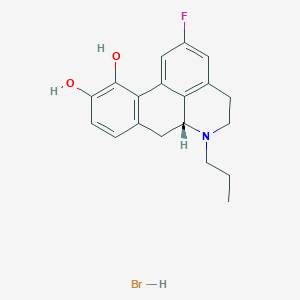

- Monostearato de aluminio

- Diestearato de aluminio

- Estearato de calcio

- Estearato de zinc

Comparación:

- Monostearato de aluminio: Se utiliza principalmente como espesante en pinturas y tintas. Tiene menores propiedades gelificantes en comparación con el triestéarato de aluminio .

- Dithis compound: Se utiliza comúnmente en la industria del plástico como lubricante y agente de liberación. Tiene propiedades similares al triestéarato de aluminio, pero se usa más comúnmente .

- Estearato de calcio: Se utiliza como estabilizador y lubricante en la industria del plástico. Tiene excelentes propiedades hidrófugas, pero menores propiedades gelificantes en comparación con el triestéarato de aluminio .

- Estearato de zinc: Se utiliza como agente de liberación y lubricante en las industrias del caucho y los plásticos. Tiene excelentes propiedades hidrófugas y, a menudo, se usa en combinación con triestéarato de aluminio para obtener efectos sinérgicos .

El triestéarato de aluminio destaca por su combinación única de propiedades gelificantes, espesantes e hidrófugas, lo que lo hace altamente versátil y valioso en diversas aplicaciones.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium stearate involves the reaction between aluminium chloride and stearic acid in the presence of a base.", "Starting Materials": [ "Aluminium chloride", "Stearic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve stearic acid in a suitable solvent (e.g. ethanol)", "Add aluminium chloride to the solution and stir until dissolved", "Add the base to the solution and stir", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol) and dry in a vacuum oven", "The resulting product is Aluminium stearate" ] } | |

Número CAS |

637-12-7 |

Fórmula molecular |

C18H36AlO2 |

Peso molecular |

311.5 g/mol |

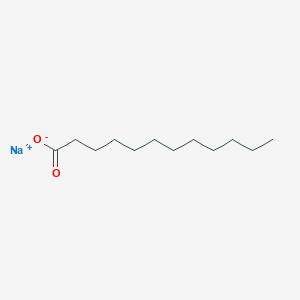

Nombre IUPAC |

aluminum;octadecanoate |

InChI |

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clave InChI |

CNUTUZBKHPTSDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White powder Hard material |

Densidad |

1.070 |

melting_point |

118 °C |

| 637-12-7 | |

Descripción física |

Pellets or Large Crystals; Dry Powder White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

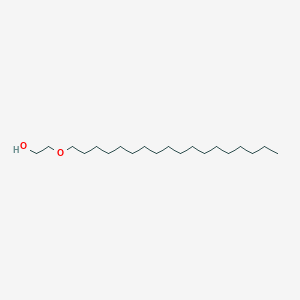

Solubilidad |

Insoluble in water; soluble in ethanol, petroleum ether. When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils. Insoluble in alcohol, ether; soluble in alkali |

Sinónimos |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origen del producto |

United States |

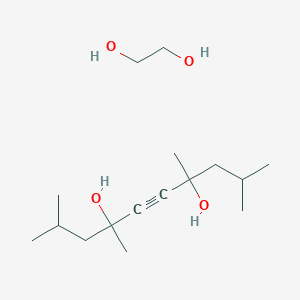

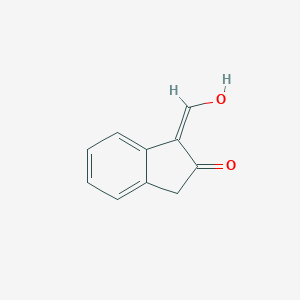

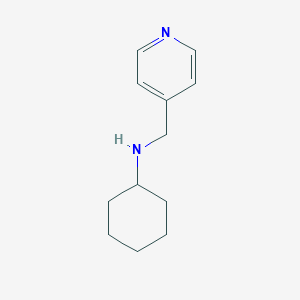

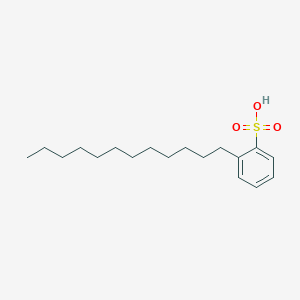

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While often referred to as aluminium stearate, the exact composition of this compound can vary. Research suggests it primarily exists as aluminium monostearate, meaning one stearic acid molecule is attached to the aluminium atom. [] The molecular formula for aluminium monostearate is Al(C18H35O2)3, and its molecular weight is approximately 877.4 g/mol. []

ANone: Commercial aluminium stearate, particularly in its more complex forms, cannot be considered a true metal soap and therefore exhibits limited oil solubility. []

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to characterize aluminium stearate. It helps identify characteristic functional groups like -COOAl, indicating the presence of the stearate group bound to aluminium. [, ] Additionally, Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the presence of aluminium and other elements within the material. [, ]

ANone: A minimum concentration of 1.5 to 2.0% by weight of aluminium stearate is necessary for gel structure formation in liquid paraffin. [] Both concentration and temperature influence the thixotropic behaviour and recovery rate of the gel after shear. []

ANone: Aluminium stearate is employed as a suspending agent in oily vehicles for pharmaceutical preparations, influencing their rheological properties. [] This is particularly useful for creating depot or repository preparations, like long-acting injectable oily suspensions. [, ]

ANone: In Eudragit RS microspheres, aluminium stearate acts as a dispersing agent, resulting in smoother, less porous microspheres compared to those made with magnesium stearate. [] Drug release is generally slower from aluminium stearate-based microspheres due to their hydrophobic nature. []

ANone: Yes, aluminium stearate is added to ultrahigh molecular weight polyethylene (UHMWPE) solutions to improve flow behaviour and prevent adhesion to processing equipment. []

ANone: Research shows that electrodeposited superhydrophobic aluminium stearate coatings can effectively protect metal substrates against corrosion. [] These coatings exhibit high water contact angles and low hysteresis, contributing to their protective properties. []

ANone: Yes, incorporating zinc into aluminium stearate coatings via zinc oxide nanoparticles or zinc nitrate solutions can further enhance their anti-corrosion performance on metal substrates. []

ANone: In oily vehicles formulated with aluminium stearate, hydrogenated castor oil, and sucrose, the addition of lecithin enhances the apparent viscosity and promotes thixotropic pseudoplastic behavior. [] Omitting lecithin can decrease viscosity and eliminate thixotropy. []

ANone: Optimization studies show that oil suspension formulations containing 0.15 g/mL C. sinensis spawn, 60 mg/mL aluminium stearate, and 50 μL/mL SPAN-80 can maintain cell viability above 90% at 4°C for one month. []

ANone: Researchers employ in vivo studies, primarily in rat models, to evaluate the pharmacokinetics of drugs formulated in oily suspensions containing aluminium stearate. [] Parameters like Cmax (maximum concentration) and t1/2 (half-life) are measured to assess the drug release profile. []

ANone: Dialysis methods are employed to study the in vitro release of drugs from oily vehicles containing aluminium stearate. [] Indices such as t30% and t50%, representing the time for 30% and 50% drug release, respectively, are used to quantify the release rate. []

ANone: Differential Thermal Analysis (DTA) is a valuable technique for the rapid quantitative determination of free stearic acid in aluminium stearate samples. []

ANone: While this Q&A focuses on the scientific aspects, a comprehensive understanding of aluminium stearate should consider its potential environmental impact. Further research is needed to evaluate its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.